molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No.: B188244
CAS No.: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol is an organic compound with the molecular formula C9H11NO It is a derivative of quinoline, featuring a tetrahydroquinoline core with a hydroxyl group at the 8th position

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-8-ol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, utilizing scalable catalytic systems to ensure high yield and purity. The use of renewable resources to prepare the catalyst makes this method promising for sustainable production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-8-one derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinolin-8-one derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-8-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.

    8-Hydroxyquinoline: Contains a hydroxyl group but lacks the tetrahydro structure.

    1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different substitution patterns.

Uniqueness

1,2,3,4-Tetrahydroquinolin-8-ol is unique due to the presence of both the tetrahydroquinoline core and the hydroxyl group at the 8th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287096
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-50-2
Record name 6640-50-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Synthesis routes and methods

Procedure details

A solution of 2.5 g (17.2 mmol) of 8-hydroxyquinoline in 50 ml of methanol was treated with 680 mg of platinum oxide and was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption ceased. The suspension was filtered through Celite, the filtrate was evaporated and the residue was recrystallized from dichloromethane: hexane to provide 1.82 g of analytically pure, green tinged needles: melting point 117.5°-119° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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